

The Solubility Profile of 2-Methoxy-5-nitroaniline Hydrochloride in Various Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline hydrochloride

Cat. No.: B1582662

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of **2-Methoxy-5-nitroaniline hydrochloride** (CAS: 67827-72-9), a key intermediate in the synthesis of pharmaceuticals and dyes.^{[1][2]} Understanding the solubility of this compound is a critical prerequisite for optimizing reaction conditions, developing robust purification protocols, and designing effective drug delivery systems.^[3] This document synthesizes available data, presents a theoretical framework for its solubility behavior, and provides detailed, field-proven experimental protocols for its accurate determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction and Physicochemical Profile

2-Methoxy-5-nitroaniline is a nitroaromatic compound widely utilized as a chemical intermediate.^[1] In its hydrochloride salt form, its properties are significantly altered, particularly its solubility in aqueous and protic media. The compound serves as a crucial precursor in the synthesis of various therapeutics, including the EGFR tyrosine kinase inhibitor, Osimertinib, used in cancer treatment.^[1] Given its role in multi-step synthetic processes, knowledge of its solubility dictates the choice of reaction solvents, methods for purification via crystallization, and conditions for formulation.^[1]

The hydrochloride salt enhances the compound's stability and modifies its dissolution characteristics compared to the free base (2-Methoxy-5-nitroaniline, CAS: 99-59-2).[4] This guide focuses specifically on the hydrochloride salt, while referencing the free base where relevant to build a complete physicochemical picture.

Table 1: Physicochemical Properties of 2-Methoxy-5-nitroaniline and its Hydrochloride Salt

Property	2-Methoxy-5-nitroaniline Hydrochloride	2-Methoxy-5-nitroaniline (Free Base)	Source(s)
CAS Number	67827-72-9	99-59-2	[5][6]
Molecular Formula	C ₇ H ₉ CIN ₂ O ₃	C ₇ H ₈ N ₂ O ₃	[1][7]
Molecular Weight	204.61 g/mol	168.15 g/mol	[1][8]
Appearance	Crystalline solid	Orange-red needles or orange powder	[4][6]
Melting Point	218°C (decomposes)	117-119°C	[5][7][8]
Water Solubility	297 g/L at 25°C (Highly Soluble)	< 0.1 mg/mL (Slightly Soluble)	[6][7]

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[9][10] The solubility of **2-Methoxy-5-nitroaniline hydrochloride** is dictated by a combination of its molecular structure and its ionic salt form.

- **Polarity and Hydrogen Bonding:** The parent molecule, 2-Methoxy-5-nitroaniline, possesses a significant dipole moment due to the electron-donating methoxy group and the electron-withdrawing nitro group.[1] This inherent polarity allows for solubility in polar organic solvents.[1][6]
- **Impact of the Hydrochloride Salt:** The formation of the hydrochloride salt involves the protonation of the basic amine group.[11] This creates an ammonium salt (R-NH₃⁺Cl⁻), an

ionic species. This ionic character dramatically increases the compound's affinity for highly polar, protic solvents like water, where it can readily dissociate and form strong ion-dipole interactions and hydrogen bonds.^{[4][11]} This explains its high aqueous solubility (297 g/L) compared to the sparingly soluble free base.^{[6][7]}

- pH-Dependent Solubility: As an amine salt, the solubility of **2-Methoxy-5-nitroaniline hydrochloride** is highly dependent on the pH of the medium.^{[4][12]} In acidic to neutral aqueous solutions, it will remain in its protonated, highly soluble salt form. However, in basic solutions ($\text{pH} > \text{pKa}$ of the conjugate acid), the salt will be deprotonated to the free amine form, which is significantly less water-soluble and may precipitate out of solution.
- Common Ion Effect: In solutions already containing a high concentration of chloride ions (e.g., concentrated brine or certain buffer systems), the solubility of the hydrochloride salt may be suppressed.^[13] This phenomenon, known as the common ion effect, can be a critical consideration in formulation and crystallization processes.^[13]

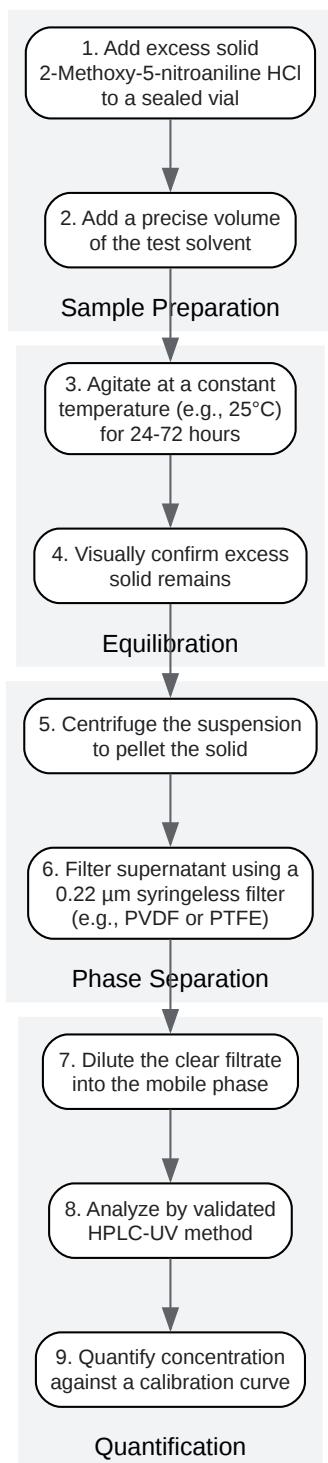
Solubility Profile Data

The following tables summarize the known qualitative and quantitative solubility data for **2-Methoxy-5-nitroaniline hydrochloride** and its parent free base. The significant disparity in water solubility underscores the profound impact of the salt form.

Table 2: Quantitative Solubility Data

Compound	Solvent	Temperature	Solubility	Source(s)
2-Methoxy-5-nitroaniline Hydrochloride	Water	25°C	297 g/L	[7]
2-Methoxy-5-nitroaniline (Free Base)	Water	21.5°C	< 100 mg/L	[6]

Table 3: Qualitative Solubility Data for 2-Methoxy-5-nitroaniline (Free Base) (Note: The hydrochloride salt is expected to have high solubility in polar protic solvents and lower solubility in non-polar aprotic solvents.)


Solvent Class	Specific Solvent	Observed Solubility	Source(s)
Polar Protic	Ethanol	Soluble	[1]
Polar Aprotic	DMSO	Soluble	[1]
Acetone	Very Soluble	[6]	
Ethyl Acetate	Very Soluble	[6]	
Non-Polar	Benzene	Very Soluble	[6]
Ligroine	Soluble	[6]	
Petroleum Ether	Slightly Soluble	[6]	

Experimental Determination of Thermodynamic Solubility

For applications requiring precise solubility values in specific solvent systems not reported in the literature, experimental determination is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method.[\[14\]](#) This method ensures that the system reaches a true equilibrium between the dissolved solute and the excess solid phase.[\[15\]](#) The subsequent concentration measurement is typically performed using a validated HPLC method for accuracy and specificity.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Workflow for Isothermal Equilibrium Solubility Determination

The diagram below outlines the complete workflow for accurately determining the thermodynamic solubility of **2-Methoxy-5-nitroaniline hydrochloride**.

Result: Thermodynamic Solubility (e.g., in mg/mL or mol/L)

Figure 1: Workflow for Thermodynamic Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Protocol 1: Shake-Flask Method

This protocol describes the steps to prepare a saturated solution at thermodynamic equilibrium.

- Preparation: Into three separate 4 mL glass vials, add an excess amount of **2-Methoxy-5-nitroaniline hydrochloride** (e.g., 50-100 mg).
 - Causality: Using excess solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[\[14\]](#) Running the experiment in triplicate provides statistical confidence in the final result.
- Solvent Addition: Add a known volume (e.g., 2 mL) of the desired test solvent to each vial.
- Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$). Agitate the slurries for at least 24 hours. For crystalline compounds, 48-72 hours may be required to ensure true equilibrium is reached.[\[19\]](#)[\[20\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for 30 minutes to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 μm chemical-resistant filter (e.g., PVDF or PTFE) to remove all undissolved particles. Immediately dilute the filtrate with a known volume of mobile phase to prevent precipitation.
 - Causality: Filtration is a mandatory step to separate the liquid and solid phases.[\[21\]](#) Immediate dilution is necessary to bring the concentration into the linear range of the analytical method and prevent the compound from crashing out of the now-saturated solution.

Protocol 2: Quantification by HPLC-UV

This protocol outlines the analysis of the prepared sample.

- Method Development: Develop a reverse-phase HPLC method capable of resolving 2-Methoxy-5-nitroaniline from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.[\[18\]](#) Detection

should be set at a UV wavelength where the analyte has maximum absorbance (e.g., $\lambda_{\text{max}} = 380 \text{ nm}$ for the free base).^[1]

- Calibration Curve: Prepare a series of at least five standard solutions of **2-Methoxy-5-nitroaniline hydrochloride** of known concentrations in the mobile phase.^[16] Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R^2) of >0.999 for accuracy.^[17]
- Sample Analysis: Inject the diluted filtrate from the shake-flask experiment into the HPLC system.
- Calculation: Determine the peak area of the analyte in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
- Final Solubility: Correct this concentration value for the dilution factor used during sampling to obtain the final solubility of **2-Methoxy-5-nitroaniline hydrochloride** in the test solvent, expressed in units such as mg/mL or mol/L.

Key Factors Influencing Solubility

The solubility of **2-Methoxy-5-nitroaniline hydrochloride** is not a static value but is influenced by several environmental and chemical factors. Understanding these factors is key to manipulating solubility for practical applications.

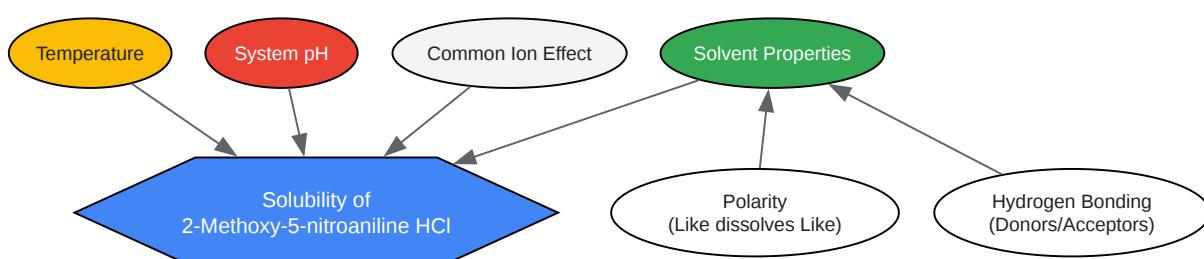


Figure 2: Key Factors Influencing Solubility

[Click to download full resolution via product page](#)

Caption: Key Factors Influencing Solubility.

- Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[12] This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and allowed to crystallize upon cooling.
- pH: As discussed, pH is arguably the most critical factor for this compound in aqueous systems. Maintaining a pH well below the pKa of the aniline group is essential to keep the compound in its highly soluble ionic form.
- Solvent Polarity: The choice of solvent is paramount. As an ionic salt, **2-Methoxy-5-nitroaniline hydrochloride** will exhibit the highest solubility in polar protic solvents (water, methanol, ethanol) and significantly lower solubility in non-polar aprotic solvents (hexane, toluene).
- Presence of Other Ions: High background concentrations of chloride can reduce solubility due to the common ion effect, a key consideration for formulating in buffered solutions or conducting salt screening studies.[13]

Conclusion

2-Methoxy-5-nitroaniline hydrochloride is a highly water-soluble compound, a direct consequence of its ionic salt form. Its solubility of 297 g/L in water at 25°C is a critical piece of data for any process chemist or formulation scientist.[7] While highly soluble in polar protic solvents, its solubility in various organic media is less documented and often requires empirical determination. The shake-flask method coupled with HPLC analysis provides a robust and reliable means of generating this essential data. A thorough understanding of how factors like pH, temperature, and solvent choice influence its solubility allows for the precise control required in modern pharmaceutical development and chemical synthesis.

References

- Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL:[Link]
- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
- Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS

Public

- Title: Methylamine hydrochloride | Solubility of Things Source: Solubility of Things URL:[Link]
- Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regul
- Title: How To Determine Solubility Of Organic Compounds? Source: YouTube - Chemistry For Everyone URL:[Link]
- Source: Web.
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Faculty.ksu.edu.sa URL:[Link]
- Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]
- Title: A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium Source: ResearchG
- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
- Title: The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD Source: Sciforum URL:[Link]
- Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL:[Link]
- Title: Solubility of organic compounds (video) Source: Khan Academy URL:[Link]
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Tidew
- Title: Drug Solubility: Importance and Enhancement Techniques Source: NIH National Center for Biotechnology Inform
- Title: 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 Source: PubChem URL:[Link]
- Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL:[Link]
- Title: Precaution on use of hydrochloride salts in pharmaceutical formul
- Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL:[Link]
- Title: 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis Source: ACS Publications - Journal of Chemical & Engineering D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. CAS 99-59-2 | 2-Methoxy-5-nitroaniline | Fast Scarlet R Supplier [jayfinechem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Methoxy-5-nitroaniline hydrochloride | 67827-72-9 [chemicalbook.com]
- 6. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-5-nitroaniline hydrochloride CAS#: 67827-72-9 [m.chemicalbook.com]
- 8. 2-メトキシ-5-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.ws [chem.ws]
- 10. Khan Academy [khanacademy.org]
- 11. quora.com [quora.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- To cite this document: BenchChem. [The Solubility Profile of 2-Methoxy-5-nitroaniline Hydrochloride in Various Solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582662#solubility-profile-of-2-methoxy-5-nitroaniline-hydrochloride-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com